molecular formula C8H9NO2 B14415568 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde CAS No. 83177-79-1

3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde

Cat. No.: B14415568
CAS No.: 83177-79-1
M. Wt: 151.16 g/mol
InChI Key: XJKUUECRFIYIHK-UHFFFAOYSA-N
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Description

3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol This compound is characterized by a pyrrolizine ring structure, which consists of a pyrrole ring fused to a pyrrolidine ring

Preparation Methods

The synthesis of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolizine precursor with an oxidizing agent to introduce the oxo group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction

Chemical Reactions Analysis

3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce different functional groups into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active compoundsIn industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways within a biological system. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be compared with other similar compounds, such as pyrrolidines, 3-pyrrolines, and aldehydes. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, pyrrolidines are saturated heterocyclic compounds, while 3-pyrrolines contain a double bond in the ring structure. Aldehydes, on the other hand, are characterized by the presence of a formyl group.

Properties

83177-79-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-oxo-3,6,7,8-tetrahydropyrrolizine-1-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h3,5,7H,1-2,4H2

InChI Key

XJKUUECRFIYIHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1C(=CC2)C=O

Origin of Product

United States

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